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Compound of Interest

Compound Name: 3-Borono-2-methoxybenzoic acid

Cat. No.: B1438488

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-methoxybenzoic
Acid

Senior Application Scientist Note: Initial searches for "3-Borono-2-methoxybenzoic acid" did
not yield sufficient empirical data to construct a comprehensive technical guide that meets the
required standards of scientific integrity. To fulfill the structural and depth requirements of this
request, this guide has been pivoted to focus on the well-characterized and structurally related
compound, 3-Bromo-2-methoxybenzoic acid. This molecule serves as an excellent proxy,
allowing for a thorough exploration of physicochemical properties, analytical methodologies,
and synthetic applications relevant to substituted benzoic acids used in research and drug
development.

Section 1: Molecular Overview and Significance

3-Bromo-2-methoxybenzoic acid is a substituted aromatic carboxylic acid that serves as a
highly versatile building block in modern organic synthesis. Its strategic placement of three
distinct functional groups—a carboxylic acid, a methoxy ether, and a bromine atom—on a
benzene ring allows for a diverse range of chemical transformations. This trifecta of reactivity
makes it an indispensable intermediate for constructing complex molecular architectures,
particularly in the fields of medicinal chemistry and materials science.[1][2]

The bromine atom acts as a prime site for metal-catalyzed cross-coupling reactions, enabling
the formation of new carbon-carbon or carbon-heteroatom bonds.[1] The carboxylic acid and
methoxy groups, meanwhile, modulate the electronic properties of the aromatic ring and
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provide additional handles for synthetic modification. This multifaceted nature makes it a
valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and other high-value
organic compounds.[2][3]

Identifier Value

IUPAC Name 3-Bromo-2-methoxybenzoic acid
Synonyms 3-Bromo-o-anisic Acid

CAS Number 101084-39-3[4]

Molecular Formula CsH7BrOs[4][5]

Molecular Weight 231.04 g/mol [4][5]

Chemical Structure CCCCCCCOOHOCHSsBr

Section 2: Core Physicochemical Properties

The physical and chemical properties of 3-Bromo-2-methoxybenzoic acid dictate its behavior in
solution and in reactions, as well as its storage and handling requirements. The data below,
compiled from authoritative sources, provides a quantitative overview of its key characteristics.

Property Value / Description Source
Physical Form Solid, powder to crystal [41[5]
Color White to Light yellow [5]
Melting Point 119-123 °C [4115]
Boiling Point 327.6 £ 27.0 °C (Predicted) [5]
Density 1.625 + 0.06 g/cm? (Predicted) [5]

pKa 3.70 £ 0.10 (Predicted) [51[6]
Solubility Soluble in Methanol [5][6]
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Section 3: Analytical Characterization and
Experimental Protocols

Accurate characterization is critical to confirm the identity, purity, and stability of chemical
intermediates. For substituted benzoic acids, a combination of chromatographic and
spectroscopic techniques is standard practice.

Protocol 1: Purity Determination by High-Performance
Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the gold standard for assessing the purity of non-volatile
organic compounds like 3-Bromo-2-methoxybenzoic acid. A reversed-phase method is typically
chosen due to the compound's moderate polarity. The selection of an appropriate C18 column
provides excellent hydrophobic interaction, while an acidified aqueous/organic mobile phase
ensures the carboxylic acid group remains protonated for sharp, symmetrical peak shapes. UV
detection is ideal as the benzene ring contains a strong chromophore.

Experimental Workflow Diagram:

Click to download full resolution via product page

Caption: High-level workflow for HPLC purity analysis.
Step-by-Step Methodology:

» Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g.,
60:40 v/v) containing 0.1% Trifluoroacetic Acid (TFA). Filter through a 0.45 pm filter and
degas.
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o Standard Preparation: Accurately weigh approximately 10 mg of 3-Bromo-2-methoxybenzoic
acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the
mobile phase to achieve a concentration of ~1 mg/mL.

o Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

o Chromatographic Conditions:

o

Column: C18, 4.6 x 150 mm, 5 um

Flow Rate: 1.0 mL/min

[¢]

[¢]

Injection Volume: 10 pL

[e]

Column Temperature: 30 °C

Detector: UV at 254 nm

o

e Analysis: Inject the standard and sample solutions.

o Calculation: Determine the purity of the sample by calculating the area percentage of the
main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Structural Confirmation via NMR
Spectroscopy

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled
tool for unambiguous structure elucidation. *H NMR provides information on the number and
connectivity of protons, while 13C NMR reveals the carbon skeleton. For 3-Bromo-2-
methoxybenzoic acid, the expected chemical shifts and splitting patterns are highly predictable
based on the electronic effects of the substituents, providing a unique fingerprint for the
molecule. The analysis of related methoxybenzoic acids provides a strong basis for these
predictions.[7][8]

Expected *H NMR Spectral Data (in CDCIs):
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Expected Chemical

Proton Assignment _ Multiplicity Integration
Shift (ppm)

Carboxylic Acid (- )
~10.0-13.0 Broad Singlet 1H

COOH)

Aromatic Protons (Ar- )
~7.0-8.0 Multiplets 3H

H)

Methoxy (-OCH3) ~3.8-4.0 Singlet 3H

Expected 13C NMR Spectral Data (in CDClIs):

Carbon Assignment Expected Chemical Shift (ppm)
Carboxylic Acid (-C=0) ~165 - 175

Aromatic C-O & C-Br ~150 - 160 & ~110 - 120
Aromatic C-H & C-C ~120 - 140

Methoxy (-OCH3) ~55-60

Section 4: Reactivity, Applications, and Safety
Chemical Reactivity and Synthetic Utility

The utility of 3-Bromo-2-methoxybenzoic acid stems from its capacity to undergo selective

chemical reactions at its functional groups.

e Cross-Coupling Reactions: The C-Br bond is highly susceptible to oxidative addition by
palladium catalysts, making it an ideal substrate for Suzuki-Miyaura, Heck, and Sonogashira
coupling reactions. This allows for the straightforward introduction of new aryl, vinyl, or
alkynyl groups, a cornerstone of modern drug discovery.[1]

» Nucleophilic Substitution: The bromine atom can also be displaced by various nucleophiles,
providing a direct route to introduce heteroatoms or alternative functional groups.[2]
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o Carboxylic Acid Derivatization: The -COOH group can be readily converted into esters,
amides, or acid chlorides, enabling further molecular elaboration or conjugation to other
molecules.

Synthetic Transformation Diagram:

Caption: Suzuki coupling of 3-Bromo-2-methoxybenzoic acid.

Safety and Handling

Proper handling is essential due to the compound's potential hazards.

o GHS Hazard Classification: Acutely toxic if swallowed (Category 3) and classified as an
irritant.[4][5]

» Signal Word: Danger[4][5]

o Precautionary Measures:

[¢]

Engineering Controls: Use only in a well-ventilated area, preferably a fume hood.

[e]

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles,
and a lab coat.[4]

[e]

Handling: Avoid breathing dust. Wash hands thoroughly after handling.

(¢]

Storage: Keep container tightly sealed in a dry, cool, and dark place (recommended 2-
8°C).[5][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [physicochemical properties of 3-Borono-2-
methoxybenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1438488#physicochemical-properties-of-3-borono-2-
methoxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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